8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
CAS No.: 1432679-00-9
Cat. No.: VC2576705
Molecular Formula: C10H13ClFNO
Molecular Weight: 217.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1432679-00-9 |
---|---|
Molecular Formula | C10H13ClFNO |
Molecular Weight | 217.67 g/mol |
IUPAC Name | 8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride |
Standard InChI | InChI=1S/C10H12FNO.ClH/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7;/h3-4,6,9H,1-2,5,12H2;1H |
Standard InChI Key | UJIFILSJQAMBEZ-UHFFFAOYSA-N |
SMILES | C1CC(C2=C(C=C(C=C2)F)OC1)N.Cl |
Canonical SMILES | C1CC(C2=C(C=C(C=C2)F)OC1)N.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride consists of a benzene ring fused with a seven-membered heterocyclic ring containing an oxygen atom. The molecule is characterized by fluorine substitution at the 8-position of the benzene ring and an amine group at the 5-position of the tetrahydro-1-benzoxepin system. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents compared to the free base.
Physical and Chemical Properties
The compound is typically found as a crystalline powder at room temperature. Its physical and chemical properties are summarized in Table 1 below:
Table 1: Physical and Chemical Properties of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
Property | Value | Source |
---|---|---|
CAS Number | 1432679-00-9 | |
Molecular Formula | C₁₀H₁₃ClFNO | |
Molecular Weight | 217.67 g/mol | |
Physical State | Crystalline powder | |
IUPAC Name | 8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride | |
SMILES Notation | C1CC(C2=C(C=C(C=C2)F)OC1)N.Cl | |
InChI | InChI=1S/C10H12FNO.ClH/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7;/h3-4,6,9H,1-2,5,12H2;1H | |
InChIKey | UJIFILSJQAMBEZ-UHFFFAOYSA-N | |
PubChem Compound ID | 71758245 | |
Storage Temperature | Room temperature |
The fluorine atom in the compound increases lipophilicity and modifies the electron distribution in the aromatic ring, potentially affecting its biological activity. The amine group provides a site for hydrogen bonding and can undergo various chemical transformations, making the compound versatile for synthetic applications.
Related Compounds and Structural Analogs
The compound belongs to a broader family of benzoxepin derivatives with various substitution patterns. Its structural isomer, 7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride (CAS: 1197529-20-6), differs in the position of the fluorine atom on the benzene ring . Other related compounds include:
Table 2: Related Compounds and Structural Analogs
Understanding the structural relationships between these compounds provides insights into structure-activity relationships and potential modifications for enhanced biological activity.
Analytical Characterization
Spectroscopic Analysis
The compound can be characterized using various spectroscopic techniques:
Table 3: Expected Spectroscopic Characteristics
Analytical Technique | Expected Features | Significance |
---|---|---|
¹H NMR | Signals for aromatic protons (δ 6.5-8.0 ppm) Signals for tetrahydro ring protons (δ 1.5-4.5 ppm) Signals for amine protons (δ 8.0-9.0 ppm, broad) | Confirms structural arrangement and proton environments |
¹³C NMR | Signals for aromatic carbons (δ 110-160 ppm) Signals for aliphatic carbons (δ 20-70 ppm) C-F coupling pattern in the aromatic region | Confirms carbon skeleton and fluorine substitution |
¹⁹F NMR | Signal for aromatic fluorine (expected around δ -110 to -130 ppm) | Confirms presence and environment of fluorine atom |
Mass Spectrometry | Molecular ion peak at m/z 182.09757 [M+H]⁺ Fragment patterns consistent with benzoxepin skeleton | Confirms molecular weight and structural fragments |
IR Spectroscopy | N-H stretching (3300-3500 cm⁻¹) C-F stretching (1000-1400 cm⁻¹) C-O-C stretching (1050-1150 cm⁻¹) | Confirms functional groups |
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would be suitable for purity determination and quality control of the compound. Based on its structural features, reversed-phase HPLC with UV detection would be appropriate, using a C18 column and a mobile phase containing buffer and organic modifier (e.g., acetonitrile or methanol).
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